molecular formula C10H11BrN2O B8789730 1-(4-Bromophenyl)-3-cyclopropylurea

1-(4-Bromophenyl)-3-cyclopropylurea

Cat. No.: B8789730
M. Wt: 255.11 g/mol
InChI Key: WYKPTUFLVACMDW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-cyclopropylurea is a substituted urea derivative featuring a para-bromophenyl group and a cyclopropyl moiety. Urea derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or metabolites of bioactive molecules .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(4-bromophenyl)-3-cyclopropylurea

InChI

InChI=1S/C10H11BrN2O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14)

InChI Key

WYKPTUFLVACMDW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Formula Molecular Weight (g/mol)
1-(4-Bromophenyl)-3-cyclopropylurea Para-bromo Urea, cyclopropyl C₁₀H₁₀BrN₂O 257.11 (calculated)
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea Ortho-chloro, para-hydroxy Urea, cyclopropyl C₁₀H₁₁ClN₂O₂ 226.66
(S)-1-(4-Bromophenyl)ethanol Para-bromo Alcohol, chiral center C₈H₉BrO 201.06
2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol Para-bromo, para-methoxy Diol, cyclohexanol C₂₂H₂₆BrO₃ 433.35

Key Observations :

  • The bromophenyl group in the target compound contrasts with the chloro-hydroxyphenyl group in its analog, which introduces hydrogen-bonding capacity (via -OH) but reduces steric bulk compared to bromine .
  • The urea moiety distinguishes this compound from diol or alcohol derivatives, enabling hydrogen-bond donor/acceptor interactions critical for enzyme inhibition .

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility Trends
This compound Not reported ~1.5 (estimated) ~9–10* Low polarity solvents
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea 364.6 ± 42.0 1.43 ± 0.1 9.37 ± 0.31 Moderate in polar solvents (due to -OH)
(S)-1-(4-Bromophenyl)ethanol Not reported Not reported Not reported Likely ethanol-soluble
2-[1-(4-Bromophenyl)-...]cyclohexanol Not reported Not reported Not reported Moderate (diol enhances solubility)

Notes:

  • The absence of a hydroxyl group in this compound suggests lower water solubility compared to its chloro-hydroxyphenyl analog .

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